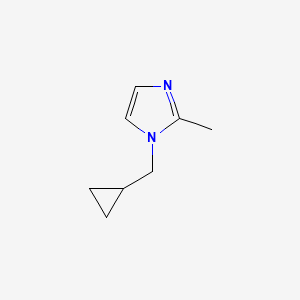
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 113053-50-2 . It has a molecular weight of 177.16 . The IUPAC name for this compound is methyl 1H-1,2,3-benzotriazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is 1S/C8H7N3O2/c1-13-8(12)5-2-3-6-7(4-5)10-11-9-6/h2-4H,1H3, (H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” has a boiling point of 413.6±18.0 C at 760 mmHg and a melting point of 169 C .Applications De Recherche Scientifique
Drug Discovery
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is part of the 1,2,3-triazoles class, which has been extensively utilized in drug discovery. These compounds are known for their high chemical stability and have been used to create a variety of medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics .
Organic Synthesis
In organic chemistry, the triazole ring found in “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” is a valuable component for constructing complex molecules. Its stability and reactivity make it an excellent candidate for various synthetic routes, including click chemistry .
Polymer Chemistry
The triazole moiety is a structural unit that can be incorporated into polymers. These polymers have potential applications in materials science, such as in the development of solar cells, due to their stability and electronic properties .
Supramolecular Chemistry
Due to its ability to engage in hydrogen bonding and its aromatic character, “Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” can be used in supramolecular assemblies. This application is significant in the development of new materials and sensors .
Bioconjugation and Chemical Biology
The triazole ring serves as a bioconjugation tool in chemical biology, allowing for the attachment of various biomolecules in a stable manner. This is crucial for creating targeted drug delivery systems and for modifying biological molecules for research purposes .
Fluorescent Imaging
“Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate” and related triazoles can be used to create fluorescent probes. These probes are important tools in biological research and medical diagnostics, as they help in visualizing cellular processes and structures .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate is a benzotriazole derivative Benzotriazole derivatives have been reported to have potential inhibitory effects on protease enzymes such as chymotrypsin, trypsin, and papain .
Mode of Action
Benzotriazole derivatives are known to interact with their targets (protease enzymes) and inhibit their activity
Biochemical Pathways
Given its potential inhibitory effect on protease enzymes , it can be inferred that it may affect the pathways involving these enzymes. Proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis. Therefore, the inhibition of these enzymes can have significant downstream effects.
Result of Action
Given its potential inhibitory effect on protease enzymes , it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the cellular level.
Action Environment
For instance, the compound should be stored in a refrigerated environment to maintain its stability.
Propriétés
IUPAC Name |
methyl 1-methylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQRXXONGCAZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1422770.png)

